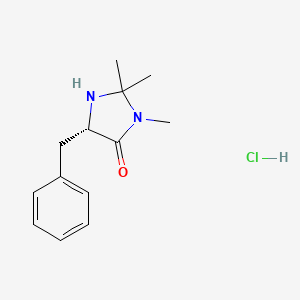

(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride

描述

Systematic IUPAC Name Derivation

The systematic IUPAC name is derived as follows:

Parent Structure :

- Imidazolidin-4-one serves as the core bicyclic framework.

- The numbering prioritizes the nitrogen atoms to minimize substituent numbers.

Substituents :

- Position 2 : Two methyl groups (2,2-dimethyl).

- Position 3 : One methyl group (3-methyl).

- Position 5 : A benzyl group (5-benzyl).

- Salt Formation : Hydrochloride (monohydrochloride) indicates protonation at the nitrogen atom.

Stereochemical Specification :

Full IUPAC Name :

(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one monohydrochloride

Stereochemical Designation of the (5S) Configuration

The (5S) configuration is assigned based on the CIP priority hierarchy of substituents around carbon 5:

| Substituent | CIP Priority | Reason |

|---|---|---|

| Benzyl group (C₆H₅CH₂–) | 1 | Highest atomic number (C > N > H) |

| Methyl group (CH₃) | 2 | Two methyl groups attached to C2 |

| Methyl group (CH₃) | 3 | Third methyl group at C3 |

| Nitrogen (NH·HCl⁻) | 4 | Protonated nitrogen atom |

Configuration Determination :

The substituents are arranged in descending priority (1 > 2 > 3 > 4). Viewing from the low-priority nitrogen substituent, the sequence benzyl → methyl (C2) → methyl (C3) → nitrogen follows a counterclockwise (S) arrangement.

Salt Formation and Protonation Site Analysis

The hydrochloride salt forms through protonation at the nitrogen atom of the imidazolidinone ring:

Protonation Site :

- The nitrogen atom in the imidazolidinone ring undergoes protonation, generating a positively charged ammonium ion (NH⁺) balanced by a chloride counterion.

Structural Impact :

- Protonation enhances the electrophilicity of the adjacent carbonyl group, enabling iminium ion formation with α,β-unsaturated aldehydes.

- The hydrochloride salt improves solubility in polar solvents (e.g., methanol/water mixtures), critical for homogeneous catalysis.

Key Data :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₉ClN₂O | |

| Molecular Weight | 254.76 g/mol | |

| Optical Rotation | [α]²⁰/D −67° (c = 1, H₂O) | |

| Melting Point | 157–161°C |

属性

IUPAC Name |

(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10;/h4-8,11,14H,9H2,1-3H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYFEXGDFJLJGM-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N[C@H](C(=O)N1C)CC2=CC=CC=C2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431497 | |

| Record name | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278173-23-2 | |

| Record name | 5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride, (5S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0278173232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-5-Benzyl-2,2,3-trimethyl-4-imidazolidinone Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BENZYL-2,2,3-TRIMETHYLIMIDAZOLIDIN-4-ONE HYDROCHLORIDE, (5S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/785PBY3X4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride is a compound with significant biological activity, particularly in the fields of organocatalysis and antimicrobial research. This article provides a comprehensive overview of its biological properties, synthesis, applications, and relevant studies.

- Molecular Formula : C13H19ClN2O

- Molecular Weight : 254.76 g/mol

- CAS Number : 278173-23-2

- Optical Activity : [α]20/D -67° (c = 1 in H2O) .

Synthesis

The synthesis of this compound involves asymmetric Diels-Alder reactions and 1,3-dipolar additions. These methods are crucial for producing the compound with the desired stereochemistry and purity .

1. Organocatalytic Applications

The compound has been identified as an efficient organocatalyst in asymmetric Diels-Alder reactions. A study by De Nino et al. (2015) highlighted its ability to facilitate these reactions with high yields and excellent enantioselectivities. This positions it as a valuable tool in synthetic organic chemistry for producing chiral compounds .

2. Antimicrobial Properties

Research conducted by Ammar et al. (2016) evaluated the antibacterial and antifungal activities of derivatives related to imidazolidinones. The findings indicated that these compounds exhibit significant antimicrobial properties, suggesting potential applications in developing new antimicrobial agents .

Case Study 1: Asymmetric Diels-Alder Reactions

In a detailed study assessing various organocatalysts, this compound was tested against traditional catalysts. The results showed that this compound not only improved reaction rates but also enhanced selectivity for the desired product, demonstrating its effectiveness as a catalyst in organic synthesis .

Case Study 2: Antimicrobial Efficacy

Ammar et al. synthesized several derivatives of imidazolidinones and tested their efficacy against common bacterial strains. The results indicated that certain derivatives exhibited strong antibacterial activity comparable to conventional antibiotics, highlighting the therapeutic potential of imidazolidinone structures in addressing microbial resistance .

Research Findings Table

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| De Nino et al., 2015 | Organocatalysis | High yields and enantioselectivity in Diels-Alder reactions using the compound |

| Ammar et al., 2016 | Antimicrobial activity | Significant antibacterial and antifungal properties of imidazolidinone derivatives |

科学研究应用

Organic Synthesis

Asymmetric Catalysis :

The compound is recognized for its role as an effective catalyst in asymmetric Diels-Alder reactions. Research by De Nino et al. (2015) highlighted that structurally similar compounds demonstrated high yields and excellent enantioselectivity when used as catalysts in these reactions. This application is crucial for synthesizing complex organic molecules with specific stereochemical configurations.

Case Study: Diels-Alder Reactions

- Study Reference : De Nino et al., 2015

- Findings : The compound improved the efficiency of the Diels-Alder reaction, yielding products with up to 95% enantiomeric excess.

Medicinal Chemistry

Antiviral and Antitumor Activities :

Khodair & Bertrand (1998) investigated the potential of 4-imidazolidinones, including derivatives of this compound, as antiviral and antitumor agents. Their findings indicated that certain modifications to the imidazolidinone structure could enhance biological activity against viral infections and cancer cells.

Case Study: Antiviral Activity

- Study Reference : Khodair & Bertrand, 1998

- Findings : The study reported significant antiviral activity against specific viral strains, suggesting a pathway for developing new therapeutic agents.

Catalytic Applications

Thermal Dehydrogenation Studies :

Research conducted by Pepino et al. (2012) explored thermal dehydrogenation mechanisms of related imidazolidinones, providing insights into their chemical behavior during synthetic processes. Understanding these mechanisms is essential for optimizing reaction conditions in industrial applications.

Case Study: Thermal Dehydrogenation

- Study Reference : Pepino et al., 2012

- Findings : The study elucidated the reaction pathways and selectivity involved in the thermal dehydrogenation of imidazolidinones, which can inform future synthetic strategies.

Antimicrobial Properties

Antibacterial and Antifungal Activities :

Ammar et al. (2016) synthesized new derivatives from imidazolidinones and evaluated their antimicrobial properties. The results indicated that these compounds exhibited significant antibacterial and antifungal activities, highlighting their potential as new antimicrobial agents.

Case Study: Antimicrobial Evaluation

- Study Reference : Ammar et al., 2016

- Findings : Several derivatives showed potent activity against both bacterial and fungal strains, supporting further development into clinical applications.

Summary Table of Applications

| Application Area | Key Findings | References |

|---|---|---|

| Organic Synthesis | Effective catalyst for asymmetric Diels-Alder reactions | De Nino et al., 2015 |

| Medicinal Chemistry | Potential antiviral and antitumor activities | Khodair & Bertrand, 1998 |

| Catalytic Applications | Insights into thermal dehydrogenation mechanisms | Pepino et al., 2012 |

| Antimicrobial Properties | Significant antibacterial and antifungal activities | Ammar et al., 2016 |

相似化合物的比较

Key Properties :

- Molecular Formula : Likely C₁₅H₂₁ClN₂O (based on structural analogs in ).

- CAS No.: 345358-20-5 (dichloroacetic acid salt variant in ) and 274674-23-6 (monohydrochloride in ).

- Application: Asymmetric organocatalysis, particularly in enantioselective C–C bond-forming reactions .

Comparison with Structurally Similar Compounds

Salt Form Variants

The monohydrochloride form is one of several acid salts in the MacMillan catalyst series. Key variants include:

Key Differences :

Substituent Variations

Modifications to the imidazolidinone core alter steric and electronic properties:

Impact on Catalysis :

Enantiomeric Counterparts

The (5R)-(+)-enantiomer exhibits opposite stereochemical outcomes in catalysis:

Note: The R-enantiomer is critical for accessing opposite stereoisomers in target molecules .

准备方法

Synthetic Route Overview

The compound is synthesized primarily by two key steps:

Step 1: Synthesis of the parent compound (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one

This involves constructing the imidazolidinone ring with the appropriate stereochemistry (5S configuration) and substitution pattern (2,2,3-trimethyl and 5-benzyl groups). The synthesis typically employs chiral starting materials or chiral resolution techniques to ensure enantiopurity.Step 2: Formation of the hydrochloride salt

The free base of the parent compound is reacted with hydrochloric acid in a suitable solvent to yield the monohydrochloride salt, enhancing the compound’s stability and solubility for use in catalytic applications.

Detailed Preparation Procedure

According to ChemBK and Vulcanchem data, the preparation involves:

| Step | Procedure | Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one (free base) | Multi-step synthesis involving chiral amine precursors, cyclization, and purification by chromatography | Enantiomerically pure imidazolidinone free base |

| 2 | Reaction with hydrochloric acid | Dissolution of free base in an appropriate solvent (e.g., ethereal or alcoholic solvent), addition of HCl gas or HCl solution at controlled temperature (room temp or below) | Formation of (5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone monohydrochloride salt, isolated by crystallization or precipitation |

This method is well-established and yields a product with melting point around 157-161°C and molecular weight 254.75 g/mol.

Research Findings and Optimization

Enantiopurity and Stereochemical Control:

The stereochemistry at the 5-position (S configuration) is crucial for the catalytic activity of the compound. Synthetic routes employ chiral auxiliaries or resolution to maintain this configuration. Analytical methods such as chiral HPLC or NMR are used to confirm enantiopurity.Salt Formation Efficiency:

The conversion of the free base to the hydrochloride salt improves the compound's handling characteristics. Reaction conditions such as solvent choice, temperature, and HCl concentration affect yield and purity. Typical yields exceed 90% with high purity (~95%) in commercial samples.Purification Techniques:

Purification of the free base prior to salt formation is commonly performed by column chromatography on silica gel using solvent mixtures like ethyl acetate/hexane. The hydrochloride salt is often purified by recrystallization from suitable solvents.

Comparative Data Table of Preparation Parameters

Supporting Research on Catalytic Applications

The compound’s preparation is often linked to its role as an organocatalyst, where the imidazolidinone moiety activates substrates via iminium ion formation. Studies highlight that the benzyl group and methyl substitutions influence catalytic selectivity and reactivity, which underscores the importance of precise synthetic control during preparation.

常见问题

Q. What are the recommended storage conditions to maintain the stability of (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride?

- Methodological Answer : The compound should be stored in a tightly closed container, kept in a dry, well-ventilated area, and protected from light at room temperature under an inert atmosphere. These conditions minimize exposure to moisture, oxygen, and light, which could degrade the compound . Stability under these conditions is confirmed in Section 10.2 of the SDS, though decomposition pathways under extreme stress (e.g., combustion) are noted .

Q. How should researchers safely handle this compound to avoid respiratory or dermal exposure?

- Methodological Answer : Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Avoid aerosol formation during handling. Gloves must comply with EN 374 standards for chemical resistance, and hands should be washed thoroughly after use. Respiratory protection (e.g., N95 masks) is advised in poorly ventilated areas .

Q. What analytical techniques are suitable for characterizing the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) can assess purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity. Physical properties (e.g., melting point, solubility) listed in Section 9.1 of the SDS provide baseline data for comparison, though key parameters like partition coefficients (logP) are absent and require experimental determination .

Advanced Research Questions

Q. How can researchers investigate the thermal decomposition products of this compound under non-standard conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) can identify decomposition products at elevated temperatures. Section 10.1 notes the compound is stable under recommended storage but may release CO, CO₂, HCl, and nitrogen oxides during combustion. Controlled pyrolysis experiments (e.g., in a nitrogen atmosphere) can isolate and quantify these products .

Q. What experimental strategies are recommended to address the lack of toxicological data in the SDS?

- Methodological Answer : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using human cell lines. For acute toxicity, follow OECD Guideline 423 (Acute Oral Toxicity). Section 11 of the SDS lacks data, so tiered testing (starting with lower organisms like Daphnia magna for ecotoxicity) is advisable .

Q. How should contradictions in stability data between different batches be resolved?

- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) per ICH Q1A guidelines. Compare results with batch-specific certificates of analysis (CoA). Use differential scanning calorimetry (DSC) to detect polymorphic changes and X-ray powder diffraction (XRPD) to assess crystallinity. Cross-validate findings with HPLC purity data .

Q. What methodologies are appropriate to evaluate environmental persistence when ecological data is absent?

- Methodological Answer : Follow OECD 301 (Biodegradability) and OECD 305 (Bioaccumulation in Fish) guidelines. Measure soil mobility via column leaching experiments and aqueous solubility (Section 9.1 notes water solubility data is missing). Use quantitative structure-activity relationship (QSAR) models as a preliminary risk assessment tool .

Key Research Recommendations

- Synthesis Optimization : Explore asymmetric catalysis to improve enantiomeric excess (ee) during synthesis, given the (5S) stereochemistry.

- Mechanistic Studies : Use density functional theory (DFT) to model reaction pathways for decomposition products observed in Section 10.2 .

- Environmental Impact : Prioritize biodegradation studies to address data gaps in Section 12, critical for regulatory compliance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。